2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone
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Overview
Description
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone is an organic compound that features a cyclobutanone ring attached to a phenyl group, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone stands out due to its cyclobutanone ring, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-6-12(13)10-2-4-11(5-3-10)15-9-1-8-14-15/h1-5,8-9,12H,6-7H2 |
InChI Key |
GNJBYYLNCICEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C2=CC=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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